5β-Finasteride is a synthetic 4-azasteroid compound and a specific inhibitor of type 2 and type 1 5α-reductases [, , , , ]. These enzymes catalyze the conversion of testosterone to dihydrotestosterone (DHT), a more potent androgen. This inhibition makes 5β-Finasteride a valuable tool in scientific research to study the role of DHT in various biological processes and disease models [, , , , ].
5beta-Finasteride is a synthetic derivative of the steroid compound testosterone, primarily recognized for its role as an inhibitor of the enzyme steroid 5-alpha-reductase. This enzyme catalyzes the conversion of testosterone to dihydrotestosterone, a more potent androgen implicated in conditions such as benign prostatic hyperplasia and androgenetic alopecia. The compound is classified as an antiandrogen and is used therapeutically to manage these conditions.
5beta-Finasteride is synthesized from natural steroid precursors, particularly from androgens. Its development is rooted in the need to create effective treatments for hormone-related conditions, leading to its introduction in clinical settings.
The synthesis of 5beta-Finasteride involves several complex steps, which can be summarized as follows:
5beta-Finasteride has a complex steroid structure characterized by multiple fused rings typical of steroid compounds. Its molecular formula is , with a molecular weight of approximately 306.46 g/mol.
5beta-Finasteride undergoes various chemical reactions, primarily involving interactions with enzymes and substrates in biological systems:
These reactions are crucial for understanding its mechanism of action and therapeutic efficacy.
The mechanism by which 5beta-Finasteride exerts its effects involves several key steps:
Kinetic studies indicate that finasteride has an apparent inhibition constant (Ki) in the nanomolar range for type 2 steroid 5-alpha-reductase, highlighting its potency as an inhibitor .
These properties are essential for formulation in pharmaceutical applications.
5beta-Finasteride has significant applications in both clinical and research settings:
5β-Finasteride (CAS 140375-22-0) is a stereoisomer of the 5α-reductase inhibitor finasteride, distinguished by the inverted configuration at the C5 position of the steroidal A-ring. In 5β-finasteride, the hydrogen atom at C5 occupies the β-orientation, resulting in an A/B ring fusion with a cis conformation. This contrasts with the trans-fused A/B ring system in therapeutic 5α-finasteride, where the C5-hydrogen is α-oriented. The specific configuration is designated as (4aR,4bS,6aS,7S,9aS,9bS,11aS) [2] [5]. This stereochemical divergence alters the three-dimensional topology, particularly the spatial orientation of the carboxamide moiety at C17 and the lactam ring in the A-ring, thereby influencing molecular recognition by enzymes like steroid 5α-reductase 2 (SRD5A2) [7] [10].
Structurally, 5β-finasteride is classified as a chiral impurity in finasteride active pharmaceutical ingredients (APIs), arising from epimerization during synthesis. Its presence—even at low concentrations—can impact the purity and efficacy of pharmaceutical formulations due to differential binding to biological targets [3].
5β-Finasteride shares the identical molecular formula (C₂₃H₃₆N₂O₂) and molecular weight (372.54 g/mol) as 5α-finasteride [2] [4] [5]. Despite this stoichiometric equivalence, its distinct stereochemistry confers altered physicochemical behaviors:
Table 1: Physicochemical Properties of 5β-Finasteride
Property | Value | Conditions | |
---|---|---|---|
Molecular Formula | C₂₃H₃₆N₂O₂ | — | |
Molecular Weight | 372.54 g/mol | — | |
IUPAC Name | (4aR,4bS,6aS,7S,9aS,9bS,11aS)-N-(Tert-butyl)-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide | [2] [4] | |
Synonyms | (5β,17β)-N-(1,1-Dimethylethyl)-3-oxo-4-azaandrost-1-ene-17-carboxamide | [2] | |
Purity | >95% (HPLC) | Commercial standards | [5] |
Solubility | Low in water; soluble in organic solvents (e.g., chloroform, ethyl acetate) | — |
The compound exhibits low aqueous solubility, typical of steroidal derivatives, and is typically handled in organic solvents like toluene or ethyl acetate during synthesis and purification [3] [8]. Its crystalline form is stabilized by intramolecular hydrogen bonds involving the lactam carbonyl (C3=O) and tertiary carboxamide groups [5].
The synthesis of 5β-finasteride is primarily achieved through stereoselective hydrogenation of finasteride precursors or epimerization of 5α-finasteride. A validated route involves the catalytic hydrogenation of Δ¹,⁴-3-keto-4-aza-5α-steroid intermediates using palladium/carbon (Pd/C) or platinum oxide (PtO₂) catalysts under controlled conditions. This step generates the 5β-configured isomer as a byproduct due to incomplete stereocontrol [3] [8]. Subsequent dehydrogenation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) introduces the Δ¹-double bond, but may retain residual 5β-epimer if purification is inadequate [3].
Purification employs chromatographic separation (e.g., silica gel column chromatography) or recrystallization from solvents like isopropyl acetate/hexane mixtures. Critical process parameters include temperature, catalyst loading, and reaction time to minimize 5β-isomer formation. As a specified impurity in finasteride APIs, its levels are monitored via reversed-phase HPLC, with thresholds typically ≤0.15% per ICH guidelines [3].
Table 2: Key Steps in 5β-Finasteride Synthesis
Step | Reagents/Conditions | Purpose | |
---|---|---|---|
Catalytic Hydrogenation | Pd/C, H₂ (50 psi), Toluene, 50°C | Saturate Δ⁴-bond; generate 5β-intermediate | [3] |
Dehydrogenation | DDQ, Dioxane, Reflux | Introduce Δ¹-bond | [3] |
Purification | Silica gel chromatography (Ethyl acetate:Hexane) | Separate 5β from 5α isomer | [3] |
5β-Finasteride exhibits instability under alkaline conditions and oxidative stress, analogous to finasteride. Forced degradation studies reveal that the lactam ring (N1–C2=O) is susceptible to nucleophilic attack, leading to ring opening. The primary degradation pathway involves hydrolysis of the C17-tert-butylcarboxamide group, yielding the corresponding carboxylic acid derivative, 5β-finasteric acid [9].
Under physiological conditions (pH 7.4, 37°C), degradation follows second-order kinetics, with the rate influenced by pH, temperature, and enzymatic activity. Liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) analyses confirm that 5β-finasteride degrades ~1.3x faster than 5α-finasteride due to enhanced steric exposure of the carboxamide group in the β-configuration [9]. Major degradation products include:
Table 3: Degradation Kinetics of 5β-Finasteride
Condition | Degradation Product | Kinetic Order | Half-life (t₁/₂) | |
---|---|---|---|---|
Alkaline (0.1M NaOH) | 5β-Finasteric acid | Second-order | 4.2 hours | [9] |
Oxidative (3% H₂O₂) | Δ²,³-5β-Dihydrofinasteride | Pseudo-first-order | 12.7 hours | [9] |
Neutral (pH 7.4 buffer) | Multiple products | Second-order | >30 days | [9] |
In vitro biological safety assessments indicate that degradation mixtures of finasteride analogues exhibit altered cytotoxicity profiles compared to intact molecules, emphasizing the need for stringent storage conditions (e.g., controlled humidity, inert atmosphere) to limit decomposition [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: